molecular formula C13H19N3O3S B238083 N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide

Cat. No.: B238083
M. Wt: 297.38 g/mol
InChI Key: MGADREZJXMFHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide is a chemical compound that belongs to the class of acetamides. It features a piperazine ring substituted with a methylsulfonyl group and a phenyl ring attached to an acetamide moiety. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Halogenated phenyl derivatives.

Mechanism of Action

The mechanism of action of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide can be compared with other similar compounds:

By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C13H19N3O3S

Molecular Weight

297.38 g/mol

IUPAC Name

N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]acetamide

InChI

InChI=1S/C13H19N3O3S/c1-11(17)14-12-3-5-13(6-4-12)15-7-9-16(10-8-15)20(2,18)19/h3-6H,7-10H2,1-2H3,(H,14,17)

InChI Key

MGADREZJXMFHBU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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